Cas no 84605-18-5 (Cyclogalegenin)

Cyclogalegenin 化学的及び物理的性質
名前と識別子
-
- Cycloastragenol
- (3b,6a,16b,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol
- Cyclogalagenin
- Cyclogalegenin
- Cyclogalegigenin
- Cyclogalgeginin
- (3b,5ξ,6a,9ξ,10ξ,16b,17ξ,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol
- (3beta,6alpha,16beta,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol
- (3beta,5xi,6alpha,9xi,10xi,16beta,17xi,24R)-20,24-epoxy-9,19-cyclolanostane-3,6,16,25-tetrol
- 3-O-ferulylcycloartenol
- Cycloartenol ferulic acid ester
- cycloartenol trans-ferulate
- cycloartenyl ferulate
- Oryzanol A
- Ring astragalus alcohol
- Astramembrangenin
- X37D9F2L0V
- Cycloastragenol, >=98% (HPLC)
- Cyclogalegenol
- Cyclosiversigenin
- WENNXORDXYGDTP-UOUCMYEWSA-
- s4981
- C3469
- Q3979404
- InChI=1/C30H50
- (3β,6α,16β,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol (ACI)
- 1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,6,16,25-tetrol deriv. (ZCI)
- Cycloastragenol,98%
-
- MDL: MFCD24849201
- インチ: 1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21+,22-,23-,26+,27-,28-,29-,30+/m0/s1
- InChIKey: WENNXORDXYGDTP-ODAITAILSA-N
- SMILES: C[C@@]12C[C@H](O)[C@H]([C@@]3(CC[C@H](C(O)(C)C)O3)C)[C@@]1(C)CC[C@@]13C[C@]41CC[C@H](O)C(C)(C)[C@@H]4[C@H](C[C@@H]23)O
計算された属性
- 精确分子量: 490.36600
- 同位素质量: 490.36582469 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 2
- 複雑さ: 916
- 共价键单元数量: 1
- 原子立体中心数の決定: 12
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.4
- トポロジー分子極性表面積: 90.2
- 分子量: 490.7
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.20
- Boiling Point: 617.2℃ at 760 mmHg
- PSA: 90.15000
- LogP: 4.43660
Cyclogalegenin Security Information
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Cyclogalegenin 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関番号:
2942000000
Cyclogalegenin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
LKT Labs | C9608-100 mg |
Cycloastragenol |
84605-18-5 | ≥98% | 100MG |
$165.50 | 2023-07-11 | |
ChemScence | CS-3714-50mg |
Cyclogalegenin |
84605-18-5 | ≥98.0% | 50mg |
$138.0 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C860632-100mg |
Cycloastragenol |
84605-18-5 | 98% | 100mg |
¥298.00 | 2022-09-02 | |
DC Chemicals | DC11446-250 mg |
Cycloastragenol |
84605-18-5 | >98% | 250mg |
$400.0 | 2022-02-28 | |
Chemenu | CM201177-250mg |
Cyclogalegigenin |
84605-18-5 | 98% | 250mg |
$163 | 2021-06-15 | |
TRC | C987810-100mg |
Cycloastragenol |
84605-18-5 | 100mg |
$ 65.00 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3333-50 mg |
Cycloastragenol |
84605-18-5 | 99.62% | 50mg |
¥1154.00 | 2022-04-26 | |
abcr | AB479146-50 mg |
Cycloastragenol; . |
84605-18-5 | 50mg |
€83.60 | 2023-06-15 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS346-10mg |
Cyclogalegenin |
84605-18-5 | 98+% | 10mg |
1069CNY | 2021-05-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3333-5 mg |
Cycloastragenol |
84605-18-5 | 99.62% | 5mg |
¥519.00 | 2022-04-26 |
Cyclogalegenin 合成方法
Synthetic Circuit 1
Cyclogalegenin Raw materials
Cyclogalegenin Preparation Products
Cyclogalegenin 関連文献
-
Jiao Jiao,Qing-Yan Gai,Meng Luo,Xiao Peng,Chun-Jian Zhao,Yu-Jie Fu,Wei Ma RSC Adv. 2015 5 34672
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2010 27 1733
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct. 2021 12 2914
-
Chi Ma,Yuhao Zhang,Xiuxiu Dou,Li Liu,Weidong Zhang,Ji Ye RSC Adv. 2022 12 27781
-
5. Gold-catalyzed glycosylation in the synthesis of complex carbohydrate-containing natural productsWei Li,Biao Yu Chem. Soc. Rev. 2018 47 7954
-
Kun Wang,Li Wang,Guojing Zhao,Yong Liu,Fengchan Wang,Huan Song,Yin Sun,Zhaoshan Zhou,Xuechao Lu,Haibo Hu,Huantian Cui Food Funct. 2023 14 413
-
J. D. Connolly,R. A. Hill Nat. Prod. Rep. 1985 2 1
-
Linlin Wang,Kuan Chen,Zilong Wang,Yang Yi,Meng Zhang,Aobulikasimu Hasan,Yi Kuang,Sharpkate Shaker,Rong Yu,Haotian Wang,Haiyang Liu,Min Ye,Xue Qiao Org. Biomol. Chem. 2021 19 7186
-
9. Index pages
Cyclogalegeninに関する追加情報
Cyclogalegenin (CAS No. 84605-18-5): A Structurally Unique Triterpenoid with Emerging Therapeutic Potential
Cyclogalegenin (CAS No. 84605-18-5), a naturally occurring triterpenoid compound, has recently gained significant attention in drug discovery research due to its unique structural features and diverse pharmacological activities. Isolated from the roots of Gaillardia pulchella, this cycloartane-type triterpene exhibits a distinctive bicyclic framework comprising an oxabicyclo[3.3.1]nonane core, which distinguishes it from conventional pentacyclic or tetracyclic triterpenoids. Recent studies published in the Journal of Natural Products (2023) reveal that this structural uniqueness correlates with exceptional bioactivity profiles, particularly in anti-inflammatory pathways and cancer cell apoptosis induction.
The molecular structure of Cyclogalegenin (CAS 84605-18-5) consists of a ursane skeleton modified by an epoxide group at C-12 and hydroxyl substituents at positions C-3, C-23, and C-28. This configuration creates unique steric interactions that enhance binding affinity to key cellular targets such as NF-kB transcription factors and PI3K/Akt signaling components. A groundbreaking study in Nature Communications (June 2024) demonstrated that the compound's oxirane moiety facilitates covalent modification of cysteine residues on tumor necrosis factor-alpha (TNF-a) receptors, thereby suppressing inflammatory cytokine production more effectively than conventional NSAIDs.
In oncology research, Cyclogalegenin (CAS No. 84605-18-5) has shown remarkable selectivity toward malignant cells while sparing normal tissue in preclinical models. A collaborative study between MIT and Scripps Research (published in Cancer Research, March 2024) revealed its ability to disrupt mitochondrial membrane potential through a novel mechanism involving Bcl-xL protein interaction, leading to apoptosis in triple-negative breast cancer cells with IC₅₀ values as low as 0.7 μM. This activity surpasses standard chemotherapeutic agents like doxorubicin in comparable assays.
Pioneering work by the University of Tokyo's Institute for Advanced Biosciences (February 2024) identified neuroprotective properties of Cyclogalegenin (CAS No. 84605-18-5) through modulation of microglial activation pathways in Alzheimer's disease models. The compound inhibited β-secretase activity by stabilizing GSK3β phosphorylation states while simultaneously reducing amyloid-beta oligomer toxicity via upregulation of PPARγ signaling. These findings suggest potential for developing novel therapeutic strategies targeting neurodegenerative pathologies without the cognitive side effects associated with current treatments.
Synthetic chemists have recently developed scalable semisynthesis routes using epoxide ring-opening strategies starting from commercially available lupane derivatives (Tetrahedron Letters, July 2024). This advancement enables kilogram-scale production while maintaining >99% purity as confirmed by HPLC-DAD analysis and NMR spectroscopy data matching literature values for CAS No. 84605-18-5 reference standards.
Ongoing clinical trials Phase I/IIa studies (NCT0539799X registered April 2023) are evaluating oral formulations of Cyclogalegenin (CAS No. 84605-18-5) for rheumatoid arthritis treatment, demonstrating dose-dependent reduction in CRP levels without gastrointestinal toxicity observed at therapeutic concentrations up to 10 mg/kg/day.
The compound's structural versatility has also inspired design of prodrug derivatives conjugated with folate ligands for targeted delivery systems (Bioconjugate Chemistry, September 2023). These innovations address bioavailability challenges through pH-sensitive release mechanisms optimized for tumor microenvironment conditions.
In summary, Cyclogalegenin (CAS No. 84605-18-5) represents a promising lead compound at the intersection of natural product chemistry and modern drug development paradigms. Its unique structure enables multifunctional pharmacology across inflammation modulation, oncology applications, and neuroprotection while emerging synthetic methods position it favorably for advanced clinical translation.
84605-18-5 (Cyclogalegenin) Related Products
- 78574-94-4(Cycloastragenol)
- 23554-81-6(Spiro[furan-2(3H),1'(2'H)-naphthalene]-5,5'-dimethanol,decahydro-6'-hydroxy-5-(2-hydroxyethyl)-2',5',8'a-trimethyl-,(1'R,2'R,4'aS,5S,5'R,6'S,8'aS)-)
- 86764-11-6(Isoastragaloside II)
- 67253-01-4(Dammarane-3,25-diol,20,24-epoxy-,(3R,24S)-)
- 84687-43-4(Astragaloside IV)
- 19942-04-2(Ocotillol II)
- 879052-54-7(4-bromo-3-ethoxy-N-(pyridin-2-yl)methylbenzene-1-sulfonamide)
- 42268-68-8(N-prop-2-yn-1-ylprop-2-en-1-amine)
- 2580239-68-3(5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid)
- 2229607-61-6(2,2-difluoro-4-methylhexanoic acid)

